Pfe-pkis 2

Description

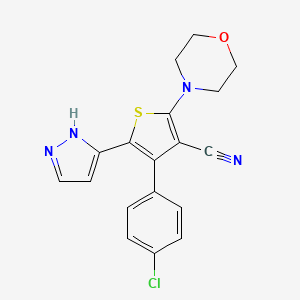

PFE-PKIS 43 (Figure 1C) is a thieno[3,2-d]pyrimidine derivative developed as a potent and selective inhibitor of STK17B, a "dark kinase" overexpressed in hepatocellular carcinoma (HCC) . It belongs to the Kinase Chemogenomic Set (KCGS), a library of 187 inhibitors targeting 215 human kinases, designed for open-source chemical genomics .

Properties

Molecular Formula |

C18H15ClN4OS |

|---|---|

Molecular Weight |

370.9 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-2-morpholin-4-yl-5-(1H-pyrazol-5-yl)thiophene-3-carbonitrile |

InChI |

InChI=1S/C18H15ClN4OS/c19-13-3-1-12(2-4-13)16-14(11-20)18(23-7-9-24-10-8-23)25-17(16)15-5-6-21-22-15/h1-6H,7-10H2,(H,21,22) |

InChI Key |

FYOGYDKDXLXLSG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C(=C(S2)C3=CC=NN3)C4=CC=C(C=C4)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PFE-PKIS 2 involves the construction of the thieno[3,2-d]pyrimidine core, followed by the introduction of specific substituents to enhance its selectivity and potency. The synthetic route typically includes:

Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amidine precursor under acidic conditions.

Introduction of substituents: Various substituents are introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions to achieve the desired pharmacophore.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route while ensuring the purity and yield of the compound. This typically includes optimization of reaction conditions, purification steps such as recrystallization or chromatography, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Role of Substituents in Reactivity and Binding

Modifications at the 6-aryl position dictate both synthetic feasibility and biological activity:

-

Electron-Withdrawing Groups (EWGs) : p-CN and p-CO₂Et substituents reduce cellular potency due to unfavorable electrostatic interactions .

-

Electron-Donating Groups (EDGs) : p-SMe and p-OMe groups enhance STK17B affinity by stabilizing salt bridges with R41 in the P-loop . Fluorinated analogs (e.g., 11v–11x) improve metabolic stability but require p-SMe reintroduction for cellular efficacy .

Mechanistic Insights from Structural Studies

Co-crystallography and molecular dynamics simulations reveal:

-

P-Loop Conformational Flip : The carboxylic acid moiety of Pfe-pkis 2 forms salt bridges with K62 and R41 in STK17B, inducing a unique P-loop conformation absent in STK17A. This explains >50-fold selectivity for STK17B .

-

Hinge Binding Orientation : Unlike earlier proposals for Tpl2 inhibition, the thienopyrimidine N1 (not N3) interacts with the hinge region backbone, altering kinase specificity .

Table 2: Binding Affinity Differences Between STK17B and STK17A

| Parameter | STK17B | STK17A | Difference |

|---|---|---|---|

| Binding Free Energy (ΔG) | -33.14 ± 4.04 kcal/mol | -26.13 ± 5.24 kcal/mol | 7.01 kcal/mol |

| Electrostatic (ΔEₑₗₑ) | Dominant contributor | Minor contributor | Key selectivity driver |

Oxidation and Stability Considerations

Scientific Research Applications

PFE-PKIS 2 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the structure-activity relationships of kinase inhibitors.

Biology: Employed in cell-based assays to investigate the role of STK17B in cellular processes such as apoptosis and cell cycle regulation.

Medicine: Explored as a potential therapeutic agent for diseases where STK17B is implicated, such as cancer.

Mechanism of Action

PFE-PKIS 2 exerts its effects by selectively inhibiting the kinase activity of STK17B. The compound binds to the ATP-binding site of STK17B, preventing the transfer of the gamma-phosphate from ATP to the substrate proteins. This inhibition disrupts the signaling pathways regulated by STK17B, leading to altered cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Key Features:

- Target: STK17B (serine/threonine kinase 17B), a regulator of apoptosis and DNA damage response .

- Mechanism: Binds the ATP-binding pocket of STK17B, inducing a unique conformational flip in the phosphate-binding loop (P-loop), which enhances selectivity over homologous kinases like STK17A .

- Potency: IC₅₀ values in the nanomolar range for STK17B, with >100-fold selectivity over STK17A and other kinases .

- Structural Insight: Co-crystal structure (PDB ID: 6Y6F) reveals interactions with β1/β2 strands, the hinge region, and Mg²⁺-coordinating residues .

Comparison with Similar Compounds

Selectivity and Structural Differentiation

Mechanism and Binding Dynamics

- PFE-PKIS 43 vs. Dovitinib: While both inhibit STK17B, dovitinib’s broad kinase activity (FGFR, VEGFR) limits therapeutic specificity. PFE-PKIS 43’s unique P-loop flip (Figure 1B) enables selective STK17B binding, avoiding off-target effects .

- PFE-PKIS 43 vs. GSK1070916: GSK1070916 targets Aurora B, a kinase with structural similarity to STK17B. However, its benzamide scaffold lacks the carboxylate group critical for P-loop interactions, reducing STK17B selectivity .

- PFE-PKIS 43 vs. THZ531: THZ531 covalently modifies CDK12/13 via cysteine residues, leading to irreversible inhibition. PFE-PKIS 43 uses reversible, non-covalent binding, minimizing toxicity risks .

Cellular and Phenotypic Effects

- Cell Proliferation: PFE-PKIS 43 suppresses HCC proliferation at 1 µM without cytotoxicity, whereas PFE-PKIS 29 (mTOR inhibitor) induces autophagy-associated toxicity in HeLa cells .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing PFE-PKIS 2 to ensure reproducibility?

- Methodological Answer : Synthesis should follow documented procedures with precise stoichiometric ratios and reaction conditions (e.g., solvent, temperature, catalysts). Characterization requires multiple orthogonal techniques: nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Include detailed step-by-step protocols in the main manuscript or supplementary materials to meet reproducibility standards .

Q. What in vitro assays are commonly used to evaluate the kinase inhibition profile of this compound?

- Methodological Answer : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant kinases. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle). Report IC50 values with triplicate measurements and statistical error margins. Optimize assay parameters (e.g., ATP concentration, incubation time) based on kinase kinetics .

Q. How should researchers document experimental parameters for this compound studies to meet peer-review standards?

- Methodological Answer : Adhere to ARRIVE guidelines: specify sample sizes, randomization methods, and blinding protocols. Provide raw data (e.g., dose-response curves, spectral files) in supplementary materials. Clearly label chemical structures using IUPAC nomenclature and reference synthetic procedures from established literature .

Q. What controls are essential when assessing this compound cytotoxicity in mammalian cell lines?

- Methodological Answer : Include vehicle controls (e.g., DMSO concentration-matched), positive controls (e.g., doxorubicin for apoptosis), and untreated cells. Use ATP-based viability assays (CellTiter-Glo®) with ≥3 biological replicates. Normalize data to baseline viability and report EC50 values with confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound bioactivity data across different experimental models?

- Methodological Answer : Conduct meta-analyses to identify variables (e.g., cell line genetic backgrounds, assay endpoints). Validate findings using orthogonal methods (e.g., thermal shift assays for target engagement). Apply multivariate statistics (ANCOVA) to isolate confounding factors. Cross-reference pharmacokinetic parameters (e.g., solubility, protein binding) to explain model disparities .

Q. What statistical methods are recommended to validate the dose-response relationships of this compound in preclinical studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50. Apply bootstrapping or Bayesian inference to estimate uncertainty. For multi-target effects, employ global fitting or systems pharmacology models. Report goodness-of-fit metrics (R², AIC) and validate assumptions (e.g., normality via Shapiro-Wilk tests) .

Q. What strategies can optimize the selectivity profiling of this compound against structurally similar kinases?

- Methodological Answer : Combine computational docking (e.g., molecular dynamics simulations) with high-throughput kinome-wide screens (e.g., KinomeScan®). Use structure-activity relationship (SAR) analysis to identify critical binding residues. Validate selectivity via cellular pathway assays (e.g., Western blot for downstream phosphorylation) .

Q. How can multi-omics approaches be integrated to elucidate this compound's polypharmacology mechanisms?

- Methodological Answer : Pair transcriptomics (RNA-seq) with phosphoproteomics to map signaling cascades. Use bioinformatics tools (Gene Ontology, KEGG pathways) for enrichment analysis. Validate hypotheses with CRISPR knockouts or chemical inhibitors of candidate targets. Employ network pharmacology models to predict off-target interactions .

Key Methodological Considerations

- Data Contradiction Analysis : Apply sensitivity analyses (e.g., leave-one-out cross-validation) to identify outlier studies. Use funnel plots to assess publication bias .

- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. Pre-register studies to mitigate confirmation bias .

- Reproducibility : Archive datasets in FAIR-compliant repositories (e.g., Zenodo) and share analytical code (e.g., GitHub) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.